(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-trityl-2H-tetrazol-5-yl)propanoic acid
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Overview
Description
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-trityl-2H-tetrazol-5-yl)propanoic acid is a complex organic compound that features a combination of fluorenyl, trityl, and tetrazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-trityl-2H-tetrazol-5-yl)propanoic acid typically involves multiple steps, including the protection of functional groups, formation of amide bonds, and introduction of the tetrazole moiety. Common reagents used in these steps include fluorenylmethoxycarbonyl chloride (Fmoc-Cl), trityl chloride, and sodium azide for tetrazole formation. Reaction conditions often involve the use of organic solvents such as dichloromethane (DCM) and dimethylformamide (DMF), along with catalysts like triethylamine (TEA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated synthesizers, continuous flow reactors, and efficient purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-trityl-2H-tetrazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the fluorenyl or trityl groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents (e.g., DCM, DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-trityl-2H-tetrazol-5-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
In biology, this compound may be used as a probe or ligand in biochemical assays. Its ability to interact with specific proteins or enzymes makes it valuable for studying biological pathways and mechanisms.
Medicine
In medicine, derivatives of this compound could be explored for their potential therapeutic properties. For example, the tetrazole moiety is known for its bioactivity, which could be harnessed for drug development.
Industry
In industry, this compound may be used in the development of new materials or as a catalyst in chemical processes. Its unique structural features can impart desirable properties to industrial products.
Mechanism of Action
The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-trityl-2H-tetrazol-5-yl)propanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. Pathways involved may include signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-trityl-2H-tetrazol-5-yl)propanoic acid can be compared to other compounds with similar structural features, such as:
- Fluorenylmethoxycarbonyl (Fmoc) protected amino acids
- Trityl-protected compounds
- Tetrazole-containing molecules
Uniqueness
The uniqueness of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-trityl-2H-tetrazol-5-yl)propanoic acid lies in its combination of these three distinct moieties. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C38H31N5O4 |
---|---|
Molecular Weight |
621.7 g/mol |
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-trityltetrazol-5-yl)propanoic acid |
InChI |
InChI=1S/C38H31N5O4/c44-36(45)34(39-37(46)47-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)24-35-40-42-43(41-35)38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,39,46)(H,44,45)/t34-/m1/s1 |
InChI Key |
XUCHMEWCGJMNQC-UUWRZZSWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)C[C@H](C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Origin of Product |
United States |
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